Cas no 2138514-14-2 (methyl 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylate)

methyl 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylate structure
2138514-14-2 structure
Product Name:methyl 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylate
CAS No:2138514-14-2
MF:C9H15N3O2
MW:197.234301805496
CID:6125825
PubChem ID:165485601
Update Time:2025-07-23

methyl 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylate
    • 2138514-14-2
    • EN300-1121029
    • Inchi: 1S/C9H15N3O2/c1-4-5-6-7(9(13)14-3)11-12(2)8(6)10/h4-5,10H2,1-3H3
    • InChI Key: NNAGFYLTGTXXAU-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(=C(N)N(C)N=1)CCC)=O

Computed Properties

  • Exact Mass: 197.116426730g/mol
  • Monoisotopic Mass: 197.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 70.1Ų

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Additional information on methyl 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylate

Comprehensive Overview of Methyl 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylate (CAS No. 2138514-14-2)

Methyl 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylate (CAS No. 2138514-14-2) is a specialized organic compound belonging to the pyrazole family, a class of heterocyclic compounds widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and material science. This compound features a unique molecular structure combining an amino group, a methyl ester, and a propyl substituent, making it a versatile intermediate in synthetic chemistry. Its CAS number 2138514-14-2 ensures precise identification in regulatory and research contexts, while its systematic name highlights its functional groups and substitution pattern.

The growing interest in pyrazole derivatives is driven by their pharmacological potential, particularly in drug discovery and development. Researchers are increasingly exploring methyl 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylate for its role as a building block in designing novel bioactive molecules. Recent studies suggest its relevance in targeting enzymes and receptors associated with inflammation and metabolic disorders, aligning with the trending focus on precision medicine and small-molecule therapeutics. Its carboxylate moiety further enhances its utility in prodrug synthesis and chemical modifications.

From an industrial perspective, this compound is valued for its stability and solubility properties, which facilitate its use in high-throughput screening and combinatorial chemistry. Manufacturers and suppliers often highlight its high purity grade (e.g., ≥98% by HPLC) to meet the stringent requirements of pharmaceutical R&D. The compound’s propyl side chain contributes to its lipophilicity, a critical factor in optimizing drug bioavailability—a topic frequently searched by chemists and formulators.

Environmental and safety considerations are also paramount in discussions about CAS 2138514-14-2. While not classified as hazardous under major regulatory frameworks, proper handling protocols are emphasized in SDS documentation. This aligns with the broader industry shift toward green chemistry and sustainable practices, a hot topic among academic and industrial circles. Users often search for biodegradability data and eco-friendly synthesis routes for such intermediates, reflecting heightened environmental awareness.

In analytical chemistry, methyl 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylate is characterized by techniques like NMR spectroscopy, mass spectrometry, and HPLC, with spectral data being a common query among researchers validating synthetic pathways. The compound’s chromatographic behavior and fragmentation patterns are well-documented, aiding in quality control and method development.

Market-wise, the demand for pyrazole-3-carboxylate derivatives is rising due to their applications in crop protection and veterinary medicine. Agrochemical companies explore such compounds for developing next-generation pesticides with improved selectivity and lower toxicity—addressing global concerns about food security and sustainable agriculture. Searches for structure-activity relationships (SAR) of pyrazole analogs often include this compound as a reference.

Future research directions for CAS 2138514-14-2 may explore its potential in catalysis or functional materials, such as metal-organic frameworks (MOFs). Its amino and ester functionalities offer anchor points for further derivatization, a subject of interest in patent literature and grant-funded projects. Collaborative efforts between academia and industry continue to uncover new applications, ensuring its relevance in evolving scientific landscapes.

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